N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide
Description
N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and various substituents
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17-9-5-8-14(15(17)20)16(21)18(10-11-19)12-13-6-3-2-4-7-13/h5,8-9,13,19H,2-4,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKXOTDWRZARGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N(CCO)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Substitution Reactions: The cyclohexylmethyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions, where appropriate halide precursors react with the pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-withdrawing nature of the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: LiAlH4 or borane (BH3) are common reducing agents.
Substitution: Halogenating agents (e.g., NBS for bromination) and nucleophiles (e.g., amines, alcohols) are frequently used.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of primary amines from the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the pyridine ring and carboxamide group suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The carboxamide group could form hydrogen bonds with active site residues, while the pyridine ring might engage in π-π interactions or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-N-(2-hydroxyethyl)-1-methyl-2-oxopyridine-3-carboxamide: can be compared with other pyridine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. The cyclohexylmethyl and hydroxyethyl groups introduce steric and electronic effects that can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
